molecular formula C8H10O2S B1368066 5-isopropylthiophene-2-carboxylic acid CAS No. 29481-42-3

5-isopropylthiophene-2-carboxylic acid

Cat. No.: B1368066
CAS No.: 29481-42-3
M. Wt: 170.23 g/mol
InChI Key: UNRLIVDGCWAZQO-UHFFFAOYSA-N
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Description

5-isopropylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a propan-2-yl group at the 5-position and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-isopropylthiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-isopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-isopropylthiophene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-isopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-isopropylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Isopropylthiophene-2-carboxylic acid (CAS No. 29481-42-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its thiophene ring structure with an isopropyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : It may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
  • Anticancer Activity : The compound has shown potential in reducing the viability of cancer cells, particularly in lung adenocarcinoma models. Its structure-dependence suggests that variations in substituents can significantly affect its efficacy against cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. In a study, the compound was screened against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective inhibition.

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In vitro studies have assessed the anticancer efficacy of this compound using A549 human lung adenocarcinoma cells. The compound exhibited a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5070
10050

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of multidrug-resistant pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Anticancer Research : Another research article investigated the anticancer properties of thiophene derivatives, where this compound was highlighted for its ability to induce apoptosis in A549 cells. The study compared its effects with standard chemotherapeutic agents, showing promising results in reducing tumor cell viability while maintaining lower toxicity towards non-cancerous cells .

Properties

IUPAC Name

5-propan-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLIVDGCWAZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599137
Record name 5-(Propan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29481-42-3
Record name 5-(Propan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)thiophene-2-carboxylic acid
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